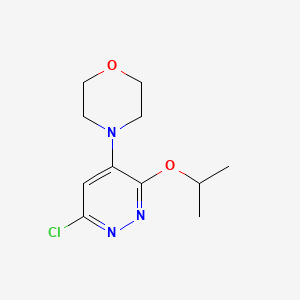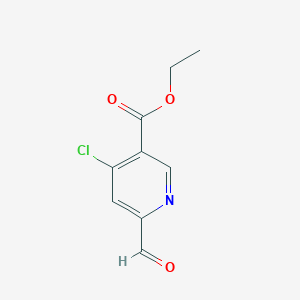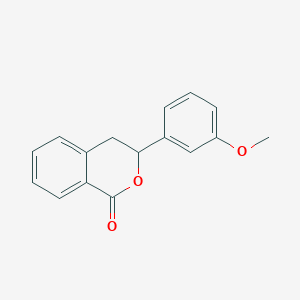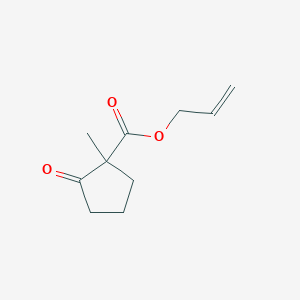
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester is an organic compound with a complex structure It is a derivative of cyclopentanecarboxylic acid, featuring a methyl group, an oxo group, and a propenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester can be achieved through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with propenyl alcohol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Another method involves the use of palladium-catalyzed hydrocarboxylation of cyclopentene, followed by esterification with propenyl alcohol. This method offers a more efficient route with higher yields .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and ester derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The oxo group may also play a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester: This compound shares a similar structure but has a methyl ester group instead of a propenyl ester group.
Cyclopentanecarboxylic acid, 1-methyl-, methyl ester: Another similar compound with a methyl ester group and a methyl substituent.
Uniqueness
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
93494-18-9 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
prop-2-enyl 1-methyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-3-7-13-9(12)10(2)6-4-5-8(10)11/h3H,1,4-7H2,2H3 |
InChI Key |
JDRBFICHSQGFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1=O)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



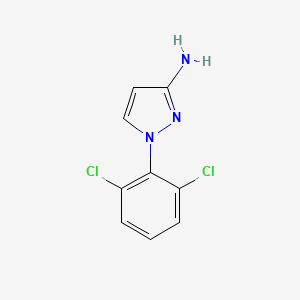
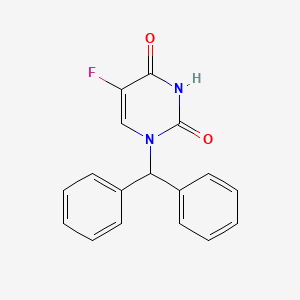
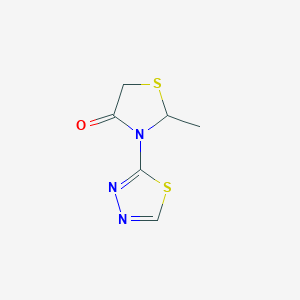
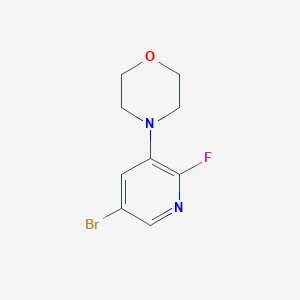
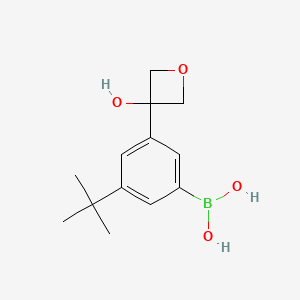
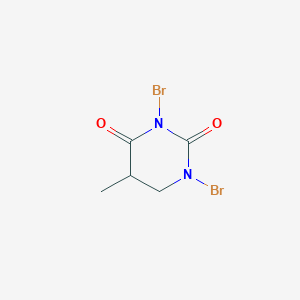
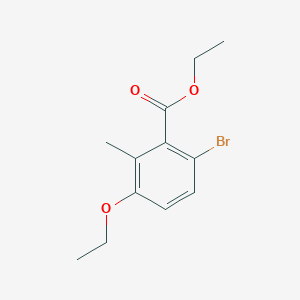
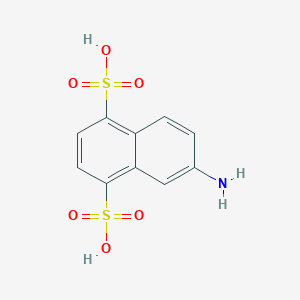
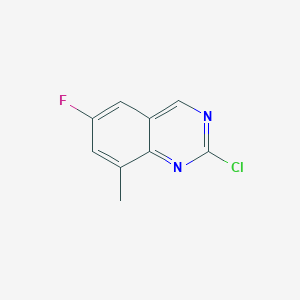
![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)
